![molecular formula C17H18F2N2O3S B2955558 2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine CAS No. 1797129-81-7](/img/structure/B2955558.png)
2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine
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Overview
Description
“2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine” would include this piperidine ring, along with additional functional groups attached to it.Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives can include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . The specific reactions for “2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine” would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine” would depend on its specific structure. As a piperidine derivative, it would share some properties with other compounds in this class .Scientific Research Applications
Pharmaceutical Drug Development
The compound is a derivative of piperidine, which is a key building block in pharmaceuticals. Piperidine derivatives are present in more than twenty classes of drugs, including analgesics, antipsychotics, and antihistamines . The specific structure of this compound suggests potential use in the development of new therapeutic agents that could interact with biological targets such as enzymes or receptors.
Synthesis of Enantiomerically Enriched Compounds
Piperidine derivatives can be used to synthesize enantiomerically enriched compounds, which are crucial for creating drugs with fewer side effects and more targeted action . The difluorophenyl group in the compound may enhance the binding affinity to certain biological targets, making it valuable for this application.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3S/c1-12-4-2-7-16(20-12)24-13-8-10-21(11-9-13)25(22,23)17-14(18)5-3-6-15(17)19/h2-7,13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDMTXLBYWKALI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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